molecular formula C36H56O11 B13385517 3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid

3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B13385517
M. Wt: 664.8 g/mol
InChI Key: AWFZJSUJFSUBQU-UHFFFAOYSA-N
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Description

3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid is a complex organic compound belonging to the class of oleanane triterpenoids. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is known for its potential biological activities and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes hydroxylation, methylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the triterpenoid backbone, followed by chemical modifications to introduce the hydroxyl and carboxylic acid groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride for halogenation or alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can yield primary alcohols.

Scientific Research Applications

3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a model compound to study triterpenoid synthesis and reactivity.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid involves its interaction with various molecular targets and pathways. It may exert its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The hydroxyl and carboxylic acid groups play a crucial role in its binding to specific receptors and enzymes, leading to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which contribute to its distinct biological activities and chemical reactivity. Its complex structure also makes it a valuable compound for studying the synthesis and properties of triterpenoids.

Properties

Molecular Formula

C36H56O11

Molecular Weight

664.8 g/mol

IUPAC Name

3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)

InChI Key

AWFZJSUJFSUBQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

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